- Synergisms of genome and metabolism stabilizing antitumor therapy (GMSAT) in human breast and colon cancer cell lines: a novel approach to screen for synergismBMC Cancer, 2020, 20(1),,
Cas no 957054-30-7 (Pictilisib)
Pictilisib (gdc-0941) is a potent PI3K α/δ Inhibitors, with an IC50 of 3 nm; To 110 β (11 fold) and P110 γ (25 times) with moderate selectivity
Pictilisib structure
Pictilisib Properties
Names and Identifiers
-
- Thieno[3,2-d]pyrimidine, 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-
- GDC-0941
- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
- GDC 0941
- GDC-0941 (RG7321,Pictilisib)
- GDC-0941bismesylate
- Pictilisib
- Pictilisib (GDC-0941)
- 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
- Pictrelisib
- GDC0941
- ICY00EMP8P
- RG7321
- 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmet
- 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (ACI)
- 4-[2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- GDC 941
- GNE 0941
- CDC-0941
- Thieno(3,2-d)pyrimidine, 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)-1-piperazinyl]methyl)-4-(4-morpholinyl)-
- BCP01714
- AKOS015966503
- HMS3265I05
- HMS3744A19
- HMS3244H14
- SDCCGSBI-0654334.P001
- PICTILISIB [INN]
- HMS2043A16
- AS-19377
- NS00071518
- HMS3244H06
- LHNIIDJUOCFXAP-UHFFFAOYSA-N
- Pictilisib (USAN/INN)
- SB19941
- NCGC00187482-01
- SCHEMBL190812
- CHEMBL521851
- EX-A1536
- Q27088388
- SMR004701219
- 957054-50-1
- HMS3265I06
- PICTILISIB [USAN]
- Pictilisib [USAN:INN]
- PICTILISIB [MI]
- RG-7321
- NSC755385
- 2-(1h-Indazol-4-Yl)-6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidine
- NCGC00187482-10
- AC-32623
- DTXSID40241930
- PICTILISIB
- CCG-264801
- s1065
- 4-[2-(1H-indazol-4-yl)-6-[(4-methanesulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- BRD-K52911425-001-09-8
- HMS3244H10
- 957054-30-7 (free base)
- J-513238
- GDC0941(Pictilisib)
- D10189
- 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno(3,2-d)pyrimidin-4-yl)morpholine
- HY-50094
- NSC-755385
- GDC-0941 (Pictilisib)
- 4-{6-[(4-methanesulfonylpiperazin-1-yl)methyl]-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl}-2H-indazole
- C23H27N7O3S2
- DB11663
- 4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
- BDBM25028
- 2-(1H-indazol-4-yl)-6-((4-(methanesulfonyl)piperazin-1-yl)methyl)-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine
- SW202556-4
- EX-A167
- 957054-30-7
- HMS3265J06
- Pictilisib (GDC0941, RG7321, GNE0941))
- 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonyl-1-piperazinyl)methyl]-4-thieno[3,2-d]pyrimidinyl]morpholine
- CS-0081
- CHEBI:65326
- BCP9000715
- PICTILISIB [WHO-DD]
- NSC-800852
- Kinome_3719
- GTPL5682
- THIENO(3,2-D)PYRIMIDINE, 2-(1H-INDAZOL-4-YL)-6-((4-(METHYLSULFONYL)-1-PIPERAZINYL)METHYL)-4-(4-MORPHOLINYL)-
- UNII-ICY00EMP8P
- HMS3654K13
- 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
- NCGC00187482-03
- HMS3265J05
- GDC0941(Pictilisib)?
- 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-morpholin-4-ylthieno[3,2-d]pyrimidine
- A845396
- MFCD11616196
- MLS006010057
- NSC800852
- Pictilisib; GDC-0941
- BRD-K52911425-001-02-3
- GD9
- +Expand
-
- MFCD11616196
- LHNIIDJUOCFXAP-UHFFFAOYSA-N
- 1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)
- O=S(C)(N1CCN(CC2=CC3N=C(C4C5=C(NN=C5)C=CC=4)N=C(C=3S2)N2CCOCC2)CC1)=O
Computed Properties
- 513.16200
- 1
- 10
- 5
- 513.162
- 35
- 832
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- 5
- 0
- 144
Experimental Properties
- 3.17000
- 144.17000
- 1.75
- 687.7±65.0 °C at 760 mmHg
- No data available
- 369.7±34.3 °C
- 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(194.69 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- White to Yellow Solid
- 1.5000
Pictilisib Price
Pictilisib Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Discovery and process development of class I PI3K and class I PI3K/mTOR inhibitors GDC-0941 and GDC-0980ACS Symposium Series, 2016, 1240, 237-270,
Synthetic Circuit 3
Reaction Conditions
Reference
- Synthesis of the small-molecule PI3K inhibitor GDC-0941Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 90 min, 130 °C
Reference
- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancerJournal of Medicinal Chemistry, 2008, 51(18), 5522-5532,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
Reference
- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate IntermediateOrganic Process Research & Development, 2013, 17(1), 97-107,
Pictilisib Raw materials
- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- Methanesulfonic acid
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
- 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno3,2-dpyrimidin-4-yl)morpholine
Pictilisib Preparation Products
Pictilisib Suppliers
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Pictilisib Related Literature
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Peng Wu,Yongzhou Hu Med. Chem. Commun. 2012 3 1337
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Mingzhen Zhang,Hyunbum Jang,Ruth Nussinov Chem. Sci. 2020 11 5855
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Marian C. Bryan,Peter J. Dunn,David Entwistle,Fabrice Gallou,Stefan G. Koenig,John D. Hayler,Matthew R. Hickey,Shaun Hughes,Michael E. Kopach,Gerard Moine,Paul Richardson,Frank Roschangar,Alan Steven,Franz J. Weiberth Green Chem. 2018 20 5082
-
Tiantian Zuo,Jing Li,Jun Zhang,Liang Sun,Xiao Liang,Jie Yang,Qi Shen Biomater. Sci. 2019 7 5054
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Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617
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Li Li,Yue Zhao,Ran Cao,Lin Li,Gaihong Cai,Jiaojiao Li,Xiangbing Qi,She Chen,Zhiyuan Zhang Chem. Commun. 2019 55 4407
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Teather J. Sundstrom,Amy C. Anderson,Dennis L. Wright Org. Biomol. Chem. 2009 7 840
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Zhifeng Liu,Shaobo Guo,Xun Fang,Xianzhao Shao,Zuoping Zhao RSC Adv. 2022 12 19856
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Jingyu Zhu,Peichen Pan,Youyong Li,Man Wang,Dan Li,Biyin Cao,Xinliang Mao,Tingjun Hou Mol. BioSyst. 2014 10 454
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Luogen Lai,Qinqin Wang,Binliang Zhang,Zhen Xiao,Zunhua Yang,Qi Yang,Zixin Luo,Wufu Zhu,Shan Xu RSC Adv. 2019 9 29579
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